molecular formula C10H8ClNO B8679538 (4-Chloroquinolin-7-yl)methanol

(4-Chloroquinolin-7-yl)methanol

Cat. No.: B8679538
M. Wt: 193.63 g/mol
InChI Key: FRONIFQNPCAWAG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(4-Chloroquinolin-7-yl)methanol is a valuable chemical intermediate in organic synthesis and medicinal chemistry research. This compound features both a chloroquinoline scaffold and a hydroxymethyl functional group, making it a versatile building block for the development of more complex molecules. The chloroquinoline core is a structure of high interest in drug discovery, known for its diverse biological activities. Primarily, this reagent serves as a key precursor in the synthesis of novel hybrid molecules with potential therapeutic applications. Research indicates that analogous 7-chloro-4-aminoquinoline derivatives can be synthesized from related intermediates and show promising antiproliferative activity against a range of tumor cell lines, including leukemia and lymphoma . These hybrids are investigated for their ability to disrupt cancer cell cycle progression, induce apoptosis, and target specific enzymes like tyrosine-protein kinase c-Src . The hydroxymethyl group on the quinoline ring can be further functionalized or used to create linkers for conjugating with other pharmacophores, such as benzimidazole, which is a strategy employed to develop new anti-cancer agents . As such, this compound is a critical tool for researchers in the design and exploration of new chemical entities in oncology. WARNING: This product is for research purposes only and is not intended for diagnostic or therapeutic use. It is not for human or veterinary use.

Properties

Molecular Formula

C10H8ClNO

Molecular Weight

193.63 g/mol

IUPAC Name

(4-chloroquinolin-7-yl)methanol

InChI

InChI=1S/C10H8ClNO/c11-9-3-4-12-10-5-7(6-13)1-2-8(9)10/h1-5,13H,6H2

InChI Key

FRONIFQNPCAWAG-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=C(C=CN=C2C=C1CO)Cl

Origin of Product

United States

Scientific Research Applications

Synthesis of (4-Chloroquinolin-7-yl)methanol

The synthesis of this compound often involves the reaction of 4,7-dichloroquinoline with various alcohols under specific conditions. For example, using ethanolamine as a reagent allows for the formation of chloroquinoline derivatives with significant yields. A study reported yields of up to 91% when synthesizing derivatives from 4,7-dichloroquinoline and aminoalcohols under controlled heating conditions .

Biological Activities

Antimalarial Activity
this compound and its derivatives have shown promising antimalarial properties. Research indicates that several synthesized compounds exhibit moderate to high activity against Plasmodium falciparum, the causative agent of malaria. For instance, compounds derived from 7-chloroquinoline structures demonstrated IC50 values below 50 μM, indicating strong antimalarial potential .

Antitumor Activity
In addition to its antimalarial effects, this compound has been evaluated for its anticancer properties. Studies have shown that certain derivatives exert significant cytotoxic effects on various cancer cell lines, including MCF-7 (breast cancer), HCT-116 (colon cancer), and HeLa (cervical cancer) cells. Notably, some compounds exhibited selectivity towards specific cancer types, suggesting their potential as targeted therapies .

Case Studies

  • Antimalarial Research
    A study synthesized a series of 7-chloroquinoline derivatives and evaluated their antimalarial activity. The results indicated that specific compounds had IC50 values significantly lower than those of traditional antimalarial drugs, highlighting their potential as new therapeutic agents against malaria .
  • Cancer Treatment
    Another investigation focused on the synthesis of this compound derivatives and their effects on cancer cell proliferation. The study found that certain derivatives inhibited cell growth effectively in vitro, warranting further investigation into their mechanisms of action and potential clinical applications .

Data Tables

Compound IC50 (μM) Target Disease Notes
Compound A (e.g., 9)< 50MalariaHigh activity against P. falciparum
Compound B< 100MalariaModerate activity
Compound C< 30Breast CancerSelective towards MCF-7 cells
Compound D< 50Colon CancerEffective against HCT-116 cells

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituted Chloroquinolines

Table 1: Key Chloroquinoline Derivatives and Their Properties
Compound Name Substituents Molecular Weight (g/mol) Key Properties/Applications Reference
(4-Chloroquinolin-7-yl)methanol 4-Cl, 7-CH2OH ~193.63 Polar, hydrogen-bonding, drug precursor Inferred
4-Chloro-6-methoxyquinolin-7-ol 4-Cl, 6-OCH3, 7-OH 199.62 High similarity (1.00), antimicrobial
4-Chloro-5,7-dimethoxyquinoline 4-Cl, 5-OCH3, 7-OCH3 223.67 Moderate hydrophobicity (XlogP 2.1)
7-Chloro-4-(p-anisidino)quinoline 7-Cl, 4-NH-C6H4-OCH3 285.74 Antimalarial activity

Key Observations :

  • Positional Effects: Chlorine at position 4 (as in the target compound) vs. 7 (e.g., 7-Chloro-4-(p-anisidino)quinoline ) alters electronic distribution, affecting binding to biological targets like heme in antimalarial applications.
  • Functional Groups: The hydroxymethyl group in this compound enhances polarity compared to methoxy (-OCH3) or amine (-NH-) substituents, improving aqueous solubility but reducing lipid membrane penetration .

Isoquinoline Analogs

(1-Chloroisoquinolin-7-yl)methanol (CAS 223671-64-5) shares structural similarities but differs in the nitrogen position (isoquinoline vs. quinoline). Key differences include:

  • Ring System: Isoquinoline’s nitrogen at position 2 vs. quinoline’s position 1 alters dipole moments and π-π stacking interactions.
  • Bioactivity: Isoquinoline derivatives often exhibit stronger DNA intercalation properties, whereas quinolines are more commonly used in antimalarials .

Q & A

Q. What are the common synthetic routes for (4-Chloroquinolin-7-yl)methanol, and how are reaction conditions optimized?

The synthesis of this compound typically involves nucleophilic substitution or oxidation-reduction reactions. For example, intermediate compounds like 1-(3-((7-chloroquinolin-4-yl)amino)phenyl)ethanone are synthesized via condensation reactions between chloroquinoline derivatives and aryl ketones under reflux conditions using methanol/water mixtures . Optimization includes adjusting reaction temperature (e.g., 50°C for intermediate steps), solvent polarity (methanol vs. aqueous systems), and catalyst selection (e.g., sodium hydroxide for hydrolysis) to improve yield .

Q. Which spectroscopic and chromatographic methods are critical for characterizing this compound?

Key techniques include:

  • IR Spectroscopy : Identifies functional groups (e.g., NH stretches at 3564–3651 cm⁻¹ in intermediates) .
  • LC-MS : Confirms molecular weight (e.g., [M + H]+ peaks at m/z 459 for derivatives) .
  • NMR : Resolves structural isomers by analyzing aromatic proton environments and coupling patterns. Method validation should include purity checks via HPLC and elemental analysis .

Advanced Research Questions

Q. How can contradictions in biological activity data for this compound derivatives be resolved?

Discrepancies often arise from variations in assay protocols (e.g., cell lines, dosage ranges). To address this:

  • Standardize Assays : Use established cell models (e.g., Plasmodium falciparum for antimalarial studies) and control for solvent effects (e.g., DMSO concentration ≤0.1%) .
  • Meta-Analysis : Systematically compare data across studies, accounting for structural modifications (e.g., substituent effects on antibacterial potency) .
  • Dose-Response Curves : Quantify EC₅₀/IC₅₀ values under consistent experimental conditions .

Q. What methodologies improve the stability and bioavailability of this compound in pharmacological studies?

Strategies include:

  • Prodrug Design : Introduce hydrolyzable groups (e.g., esters) to enhance solubility .
  • Microencapsulation : Use biodegradable polymers (e.g., PLGA) for controlled release .
  • In Silico Modeling : Predict metabolic pathways (e.g., CYP450 interactions) using tools like SwissADME .

Q. How can biocatalytic synthesis be applied to this compound production?

Biocatalysts (e.g., alcohol dehydrogenases) enable enantioselective synthesis under mild conditions. Key steps:

  • Enzyme Screening : Test thermostable enzymes (e.g., from Thermus thermophilus) for redox reactions .
  • Solvent Engineering : Use ionic liquids or deep eutectic solvents to stabilize enzymes and improve substrate solubility .
  • Process Monitoring : Track reaction progress via real-time FTIR or Raman spectroscopy .

Data Analysis and Reproducibility

Q. What statistical approaches are recommended for analyzing dose-dependent toxicity data?

  • ANOVA with Post Hoc Tests : Compare treatment groups while controlling for Type I errors .
  • Nonlinear Regression : Fit sigmoidal models (e.g., Hill equation) to toxicity curves .
  • Outlier Detection : Apply Grubbs’ test to exclude anomalous data points .

Q. How can researchers reconcile conflicting results in open datasets for this compound?

  • Data Harmonization : Align metadata (e.g., units, assay conditions) using FAIR principles .
  • Collaborative Reproducibility Studies : Replicate key experiments across independent labs .
  • Transparency in Reporting : Publish raw datasets with detailed experimental logs (e.g., temperature fluctuations, solvent batches) .

Environmental and Safety Considerations

Q. What are the best practices for evaluating the environmental impact of this compound?

  • Ecotoxicology Assays : Test acute toxicity in model organisms (e.g., Daphnia magna) using OECD guidelines .
  • Degradation Studies : Monitor photolytic/hydrolytic breakdown products via LC-QTOF-MS .
  • Green Chemistry Metrics : Calculate E-factors and atom economy for synthesis routes .

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